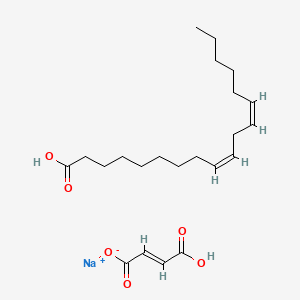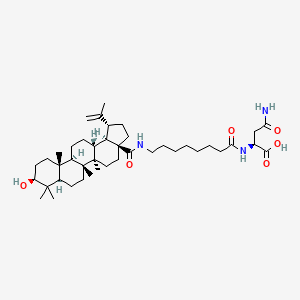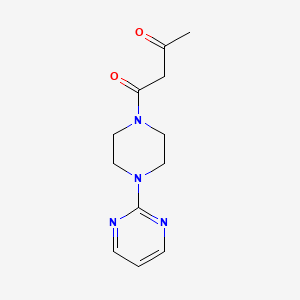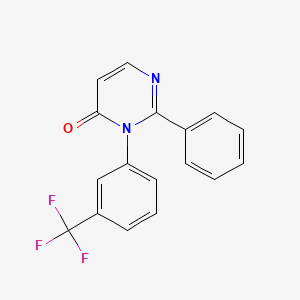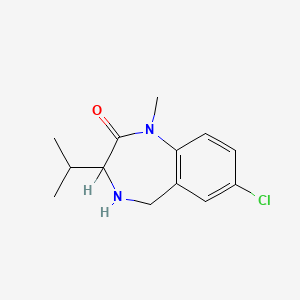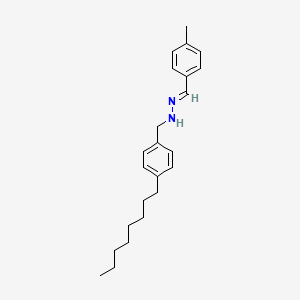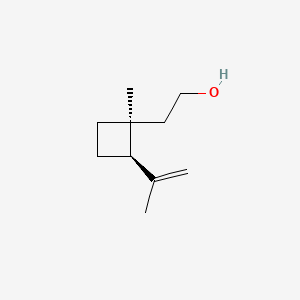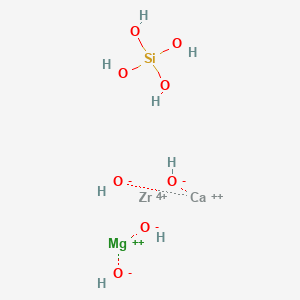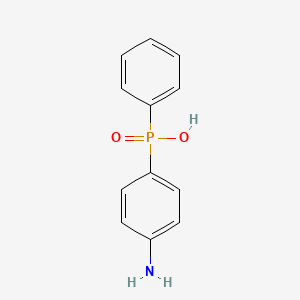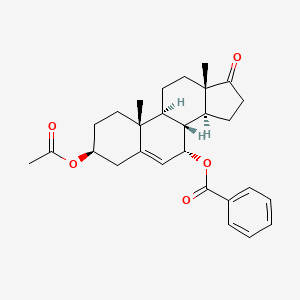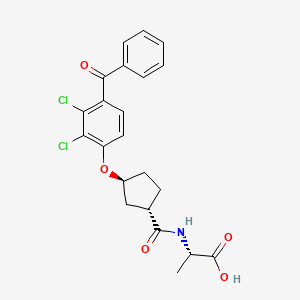
L-Alanine, N-((3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentyl)carbonyl)-, (1S-trans)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanine, N-((3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentyl)carbonyl)-, (1S-trans)- is a complex organic compound with a unique structure that combines elements of L-Alanine and a benzoyl-dichlorophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-((3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentyl)carbonyl)-, (1S-trans)- typically involves multiple steps, starting with the preparation of the benzoyl-dichlorophenoxy group. This group is then reacted with cyclopentyl carbonyl chloride under controlled conditions to form the intermediate product. The final step involves coupling this intermediate with L-Alanine in the presence of a suitable catalyst to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
L-Alanine, N-((3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentyl)carbonyl)-, (1S-trans)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl-dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
L-Alanine, N-((3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentyl)carbonyl)-, (1S-trans)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of L-Alanine, N-((3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentyl)carbonyl)-, (1S-trans)- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl-dichlorophenoxy group may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
類似化合物との比較
Similar Compounds
L-Alanine, N-((3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentyl)carbonyl)-, (1R-trans)-: A stereoisomer with a different spatial arrangement.
L-Alanine, N-((3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentyl)carbonyl)-, (1S-cis)-: Another stereoisomer with a different configuration.
Uniqueness
The uniqueness of L-Alanine, N-((3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentyl)carbonyl)-, (1S-trans)- lies in its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
114668-70-1 |
|---|---|
分子式 |
C22H21Cl2NO5 |
分子量 |
450.3 g/mol |
IUPAC名 |
(2S)-2-[[(1S,3S)-3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentanecarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C22H21Cl2NO5/c1-12(22(28)29)25-21(27)14-7-8-15(11-14)30-17-10-9-16(18(23)19(17)24)20(26)13-5-3-2-4-6-13/h2-6,9-10,12,14-15H,7-8,11H2,1H3,(H,25,27)(H,28,29)/t12-,14-,15-/m0/s1 |
InChIキー |
ZVMRXRFVQRLTIW-QEJZJMRPSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H]1CC[C@@H](C1)OC2=C(C(=C(C=C2)C(=O)C3=CC=CC=C3)Cl)Cl |
正規SMILES |
CC(C(=O)O)NC(=O)C1CCC(C1)OC2=C(C(=C(C=C2)C(=O)C3=CC=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


